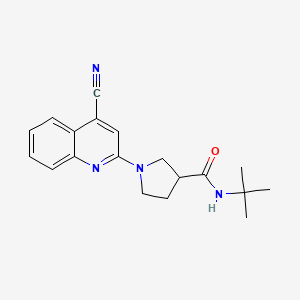

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide

Descripción

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide backbone substituted with a tert-butyl group and a 4-cyanoquinolin-2-yl moiety. The quinoline scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and antimicrobial activity . The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the cyano group on the quinoline ring may contribute to binding affinity through polar interactions .

Propiedades

IUPAC Name |

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-19(2,3)22-18(24)13-8-9-23(12-13)17-10-14(11-20)15-6-4-5-7-16(15)21-17/h4-7,10,13H,8-9,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGILTYGJQKUFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Pyrrolidine ring

- Functional Groups : Tert-butyl, cyano, and carboxamide groups

- Molecular Formula : CHNO

Research indicates that N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in diabetes management.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related damage in cells.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and metabolism.

Antidiabetic Effects

One of the primary areas of research for this compound is its potential role in managing diabetes. Studies have indicated that it may act as a DPP-4 inhibitor, which is significant for its role in enhancing insulin secretion and lowering blood glucose levels.

Anticancer Activity

There is emerging evidence that compounds similar to N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide may possess anticancer properties. Research has focused on their ability to induce apoptosis in cancer cells.

| Case Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis via mitochondrial pathway | Significant reduction in tumor growth observed. |

| Study B | Prostate Cancer | Cell cycle arrest at G1 phase | Reduced proliferation of cancer cells noted. |

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. Current data suggest a favorable safety margin; however, further research is warranted to confirm these findings across diverse biological systems.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide and related compounds from the evidence:

Key Observations:

Substituent Effects: The 4-cyanoquinoline group in the target compound distinguishes it from pyridine-based analogs (e.g., tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate), which feature iodine or methoxy groups for imaging or metabolic modulation . tert-Butyl groups are common across analogs for stability, but the target compound lacks protective groups like Boc or TBS, simplifying synthetic routes .

Synthetic Complexity : The target compound’s synthesis may parallel methods in EP 4 219 465 A2, where tert-butyl carbamates are intermediates in multi-step reactions . However, the absence of a Boc or acetyl group in the final structure suggests fewer deprotection steps.

Pharmacological and Physicochemical Data

While pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

- Solubility: Pyrrolidine derivatives with polar substituents (e.g., cyano, hydroxyl) generally exhibit improved aqueous solubility compared to halogenated analogs .

- Metabolic Stability : The tert-butyl group in the target compound likely enhances stability, as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate, which resists rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.